4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a chloromethyl group and a 3-methylbutyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with chloromethylating agents. One common method is the chloromethylation of 2-(3-methylbutyl)-1,3-thiazole using formaldehyde and hydrochloric acid. The reaction is carried out under acidic conditions, often with a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of microreactor technology can optimize reaction conditions, reduce waste, and improve safety by controlling the reaction environment more precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiazolidines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-(Aminomethyl)-2-(3-methylbutyl)-1,3-thiazole or 4-(Hydroxymethyl)-2-(3-methylbutyl)-1,3-thiazole.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazolidine.
Scientific Research Applications
4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1,3-thiazole: Lacks the 3-methylbutyl group, leading to different chemical and biological properties.
2-(3-Methylbutyl)-1,3-thiazole:
4-(Hydroxymethyl)-2-(3-methylbutyl)-1,3-thiazole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity.
Uniqueness
4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole is unique due to the presence of both the chloromethyl and 3-methylbutyl groups, which confer specific reactivity and potential applications not shared by its analogs. The combination of these functional groups allows for diverse chemical transformations and potential biological activities.
Properties
IUPAC Name |
4-(chloromethyl)-2-(3-methylbutyl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNS/c1-7(2)3-4-9-11-8(5-10)6-12-9/h6-7H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCBSZBJIFOLRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NC(=CS1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.